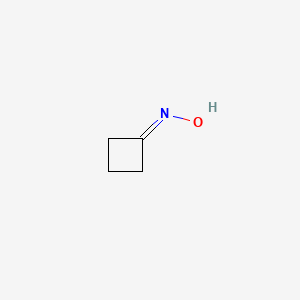

Cyclobutanone oxime

Description

Properties

IUPAC Name |

N-cyclobutylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c6-5-4-2-1-3-4/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYCXDWUKJSHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338059 | |

| Record name | cyclobutanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2972-05-6 | |

| Record name | cyclobutanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Novel Cyclobutanone Oxime Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanone (B123998) oxime derivatives are emerging as versatile building blocks in modern organic synthesis and medicinal chemistry. Their inherent ring strain and the reactivity of the oxime functionality make them valuable precursors for a diverse array of molecular scaffolds. This technical guide provides an in-depth overview of the synthesis and characterization of novel cyclobutanone oxime derivatives, with a focus on their applications in the development of pharmaceutically relevant compounds. We will explore key synthetic methodologies, detailed experimental protocols, and comprehensive characterization data.

Synthesis of this compound Derivatives

The foundational step in accessing this class of compounds is the synthesis of the parent this compound and its substituted analogues. The classical approach involves the condensation of a cyclobutanone with hydroxylamine (B1172632) hydrochloride.

General Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of cyclobutanone with hydroxylamine hydrochloride in the presence of a base.[1]

Experimental Protocol:

A solution of hydroxylamine hydrochloride (e.g., 71.94 mmol in 10 cm³ of distilled water) and a solution of a base such as potassium hydroxide (B78521) (e.g., 53.48 mmol in 5 cm³ of distilled water) are combined in a round-bottomed flask and stirred at room temperature.[1] Cyclobutanone is then added to this mixture, and the reaction is monitored for completion. The resulting oxime can be isolated and purified using standard laboratory techniques.

Table 1: Synthesis and Characterization Data for this compound

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| This compound | Cyclobutanone | NH2OH·HCl, KOH, H2O, rt | Moderate to Good | 53-55 | 2.80 (t, 2H), 2.55 (t, 2H), 1.95 (quint, 2H) | 159.5 (C=N), 33.5 (CH2), 14.2 (CH2) |

Key Transformations of this compound Derivatives

The synthetic utility of cyclobutanone oximes is demonstrated in their ability to undergo various transformations, leading to complex molecular architectures. Two notable examples are the copper-catalyzed domino cyclization for the synthesis of spirotetrahydroquinolines and the SO2F2-mediated ring-opening cross-coupling for the formation of aliphatic nitriles.

Copper-Catalyzed Domino Cyclization to Spirotetrahydroquinolines

A highly efficient method for the synthesis of spirotetrahydroquinoline derivatives involves a copper-catalyzed domino reaction of anilines with this compound.[2][3] This reaction provides access to bioactive scaffolds with broad applications in pharmaceutical chemistry.[2]

Experimental Protocol:

In a typical procedure, a mixture of the aniline (B41778) (0.2 mmol), this compound (0.4 mmol), and a copper catalyst such as copper(II) trifluoroacetate (B77799) (Cu(TFA)2, 20 mol%) is stirred in a solvent like hexane (B92381) (2.0 mL) under an air atmosphere at 80 °C for 12 hours.[2] The product is then isolated and purified by column chromatography.[2] The scalability of this method has been demonstrated on a gram scale.[2]

Plausible Signaling Pathway:

The proposed mechanism involves the initial reaction of aniline with this compound in the presence of the copper catalyst to form an imine intermediate. This intermediate then undergoes isomerization to an enamine, which subsequently partakes in an intermolecular cyclization, followed by aromatization to yield the final spirotetrahydroquinoline product.[2]

Caption: Proposed mechanism for the copper-catalyzed synthesis of spirotetrahydroquinolines.

Table 2: Synthesis of Spirotetrahydroquinoline Derivatives

| Entry | Aniline Derivative | This compound Derivative | Yield (%) |

| 1 | Aniline | This compound | 92 |

| 2 | 4-Fluoroaniline | This compound | 85 |

| 3 | 4-Chloroaniline | This compound | 82 |

| 4 | 4-Bromoaniline | This compound | 80 |

| 5 | Aniline | 3-Ester-functionalized this compound | Satisfactory |

Yields are for isolated products.[2]

SO2F2-Mediated Ring-Opening Cross-Coupling to δ-Olefin-Containing Aliphatic Nitriles

A novel method for the synthesis of δ-olefin-containing aliphatic nitriles involves a sulfuryl fluoride (B91410) (SO2F2)-mediated ring-opening cross-coupling of this compound derivatives with alkenes.[3][4] This transformation is characterized by its wide substrate scope and mild reaction conditions.[4]

Experimental Protocol:

A mixture of the this compound derivative (3.0 mmol), an alkene (1.0 mmol), a copper catalyst such as Cu2O (1.0 mmol), and a base like potassium acetate (B1210297) (10.0 mmol) in a dry solvent (e.g., dioxane or DMSO) is stirred at 100 °C under an SO2F2 atmosphere (balloon) for 12 hours.[4] The resulting δ-olefin-containing aliphatic nitriles are then isolated.[4]

Plausible Signaling Pathway:

The reaction is proposed to initiate with the reaction of this compound with SO2F2 to form an oxime sulfonyl ester intermediate.[4] This intermediate undergoes a single-electron reduction by the copper catalyst to generate an iminyl radical.[4] The ring strain in the cyclobutanone is then released through C-C bond cleavage, forming a C-centered radical that is subsequently captured by the alkene, ultimately leading to the nitrile product.[4]

Caption: Proposed mechanism for the synthesis of δ-olefin-containing aliphatic nitriles.

Table 3: Synthesis of δ-Olefin-Containing Aliphatic Nitriles

| Entry | This compound Derivative | Alkene | Yield (%) |

| 1 | This compound | 1,1-Diphenylethylene | 72 |

| 2 | This compound | Styrene | 68 |

| 3 | This compound | 4-Methylstyrene | 75 |

| 4 | 3-Phenylthis compound | 1,1-Diphenylethylene | Excellent |

| 5 | 3-Methylthis compound | 1,1-Diphenylethylene | Excellent |

Yields are for isolated products.[4][5]

Characterization of this compound Derivatives

Comprehensive characterization is crucial for confirming the structure and purity of the synthesized this compound derivatives. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and elemental composition of the compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule, such as the C=N and O-H bonds of the oxime group.

-

Melting Point Analysis: The melting point is a key physical property that indicates the purity of a solid compound.

Applications in Drug Development

This compound derivatives serve as valuable intermediates in the synthesis of various biologically active molecules. The ability to transform the cyclobutane (B1203170) ring and the oxime functionality allows for the creation of diverse chemical libraries for drug discovery. For instance, the spirotetrahydroquinoline scaffold, readily accessible from cyclobutanone oximes, is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[2] Furthermore, the introduction of a nitrile group, as achieved through the SO2F2-mediated ring-opening, is a common strategy in drug design to enhance metabolic stability and target binding.[4]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of novel this compound derivatives. The detailed experimental protocols and tabulated data offer a practical resource for researchers in organic synthesis and drug development. The versatile reactivity of these compounds, particularly in copper-catalyzed domino reactions and ring-opening cross-couplings, highlights their potential for the efficient construction of complex and pharmaceutically relevant molecules. Further exploration of the chemistry of this compound derivatives is expected to unveil new synthetic methodologies and contribute to the discovery of novel therapeutic agents.

References

- 1. arpgweb.com [arpgweb.com]

- 2. BJOC - Copper-catalyzed domino cyclization of anilines and this compound: a scalable and versatile route to spirotetrahydroquinoline derivatives [beilstein-journals.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. BJOC - Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) [beilstein-journals.org]

- 5. beilstein-archives.org [beilstein-archives.org]

Spectroscopic Analysis of Cyclobutanone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of cyclobutanone (B123998) oxime, a valuable building block in organic synthesis. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two pivotal techniques for structural elucidation and characterization. This guide presents quantitative data in structured tables, detailed experimental protocols, and visual representations of workflows and analytical logic.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR and IR spectroscopic analysis of cyclobutanone oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.85 | s | 1H | N-OH |

| 2.81 | t, J = 8.0 Hz | 2H | α-CH₂ |

| 2.59 | t, J = 8.0 Hz | 2H | α'-CH₂ |

| 1.95 | quint, J = 8.0 Hz | 2H | β-CH₂ |

Source: Al-Hourani, et al. (2020). Solvent: DMSO-d₆, 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm (Al-Hourani et al.) | Chemical Shift (δ) ppm (Hawkes et al.) | Assignment |

| 160.88 | 161.4 | C=N |

| 30.23 | 30.4 | α-CH₂ |

| 15.34 | 15.5 | β-CH₂ |

Source: Al-Hourani, et al. (2020) in DMSO-d₆[1]; Hawkes, G. E., Herwig, K., & Roberts, J. D. (1974) in Chloroform-d at 308 K.[2]

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Broad, Medium-Strong | O-H stretch |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1670-1640 | Medium, Sharp | C=N stretch |

| ~1450-1400 | Medium | CH₂ bend |

| ~960-930 | Medium | N-O stretch |

Note: These are approximate ranges for oxime functional groups and may vary for this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its spectroscopic characterization are provided below.

Synthesis of this compound

This protocol is adapted from the work of Al-Hourani and colleagues (2020).[1]

Materials:

-

Cyclobutanone

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (B78521) (KOH)

-

Distilled water

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of hydroxylamine hydrochloride (5.0 g, 71.94 mmol) in 10 cm³ of distilled water and a solution of potassium hydroxide (3.0 g, 53.48 mmol) in 5 cm³ of distilled water are placed in a round-bottomed flask and stirred at room temperature.[1]

-

Cyclobutanone (2.0 g, 28.53 mmol) is added dropwise to the stirring solution.[1]

-

The reaction mixture is stirred at room temperature for an additional 2 hours.

-

The resulting solution is transferred to a separatory funnel and extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield this compound as a white solid.[1]

NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 500 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

Sample Preparation:

-

Approximately 10-20 mg of the synthesized this compound is dissolved in ~0.7 mL of the chosen deuterated solvent (DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

A small amount of TMS is added as an internal reference (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

IR Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

KBr press or salt plates (e.g., NaCl or KBr)

-

Nujol (if using the mull technique) or a suitable solvent (e.g., CH₂Cl₂)

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

The mixture is transferred to a KBr press and compressed under high pressure to form a transparent or translucent pellet.

Sample Preparation (Thin Film Method):

-

A few milligrams of this compound are dissolved in a minimal amount of a volatile solvent like methylene (B1212753) chloride.

-

A drop of the solution is applied to the surface of a salt plate.

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

A background spectrum of the empty spectrometer (or the pure KBr pellet/salt plate) is recorded.

-

The sample (KBr pellet or thin film on the salt plate) is placed in the sample holder of the FTIR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic signals and molecular structure of this compound.

References

A Theoretical and Computational Deep Dive into the Conformational Landscape of Cyclobutanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the conformational intricacies of cyclobutanone (B123998) oxime, a molecule of interest in synthetic chemistry and drug discovery. While experimental evidence suggests a single predominant conformation at room temperature, a detailed theoretical and computational analysis reveals a more complex conformational landscape governed by the puckering of the cyclobutane (B1203170) ring and the stereochemistry of the oxime group. Due to a scarcity of direct computational studies on cyclobutanone oxime in published literature, this guide synthesizes data from analogous systems to present a comprehensive theoretical model of its conformational behavior.

Conformational Analysis of the Cyclobutane Ring

The cyclobutane ring is not planar. To alleviate torsional strain arising from eclipsing interactions between adjacent C-H bonds, it adopts a puckered or "butterfly" conformation.[1][2][3][4] This puckering is a dynamic equilibrium where each carbon atom can alternate as the "flap" of the butterfly. This puckering gives rise to two distinct substituent positions: pseudo-axial and pseudo-equatorial.

High-level ab initio calculations on cyclobutane have quantified the key parameters of this puckered geometry.[5][6] These values provide a foundational framework for understanding the carbocyclic core of this compound.

| Parameter | Description | Value (based on cyclobutane) |

| Puckering Angle (θ) | The angle between the two C-C-C planes of the puckered ring. | ~29.6°[5][6] |

| Ring Inversion Barrier | The energy required to transition through the planar state to the alternate puckered conformation. | ~1.45 kcal/mol[4] |

Stereochemistry of the Oxime Group

The oxime functional group introduces further conformational complexity. The C=N double bond restricts rotation, leading to the possibility of E/Z (or syn/anti) isomerism.[7][8] In the case of this compound, the E and Z isomers are defined by the orientation of the hydroxyl group relative to the cyclobutane ring.

Furthermore, the hydroxyl group of the oxime can be oriented in different spatial arrangements relative to the puckered ring. These can be broadly classified as pseudo-axial and pseudo-equatorial, analogous to substituted cyclohexanes.

Proposed Conformational Isomers of this compound

Combining the puckering of the cyclobutane ring with the E/Z isomerism of the oxime group, we can propose four primary low-energy conformers for this compound. The relative energies of these conformers would be determined by a balance of steric and electronic factors. It is hypothesized that the conformers with the hydroxyl group in a pseudo-equatorial position would be more stable to minimize steric interactions.

The logical relationship between these conformational possibilities is illustrated in the diagram below.

Hypothetical Quantitative Conformational Data

| Conformer | OH Group Orientation | Isomer | Expected Relative Energy (kcal/mol) |

| 1 | pseudo-equatorial | E | 0.0 (most stable, reference) |

| 2 | pseudo-equatorial | Z | > 0 |

| 3 | pseudo-axial | E | > 0 |

| 4 | pseudo-axial | Z | > 0 |

Recommended Experimental and Computational Protocols

To definitively characterize the conformational landscape of this compound, a combined experimental and computational approach is recommended.

Computational Protocol

A thorough computational investigation would involve geometry optimization and frequency calculations for all possible conformers using Density Functional Theory (DFT). A representative workflow is outlined below.

Methodology Details:

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Level of Theory: Density Functional Theory (DFT) with a functional like B3LYP or a more modern functional from the M06 or ωB97X families is recommended for a good balance of accuracy and computational cost.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ should be employed to provide sufficient flexibility for describing the electronic structure.

-

Solvation Model: To simulate solution-phase behavior, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model can be incorporated.

-

Conformational Search: A systematic or stochastic conformational search should be performed to ensure all low-energy minima are located.

-

Transition State Search: Methods like the Berny algorithm (OPT=TS) can be used to locate transition states for conformational interconversions, such as ring flipping. Intrinsic Reaction Coordinate (IRC) calculations should follow to verify that the located transition state connects the desired minima.

Experimental Validation

Computational predictions should be validated through experimental techniques.

-

NMR Spectroscopy: Advanced NMR techniques, such as NOESY, can provide through-space correlations that help to elucidate the relative stereochemistry of the oxime group and its orientation with respect to the ring protons.

-

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction will provide an unambiguous determination of the solid-state conformation.

-

Microwave Spectroscopy: For gas-phase studies, microwave spectroscopy can provide highly accurate rotational constants, which can be compared with those calculated for the computationally predicted conformers.

Conclusion

While this compound may appear to be a simple molecule, its conformational analysis reveals a rich interplay of ring puckering and stereoisomerism. This guide provides a theoretical framework for understanding these conformational preferences, based on established principles and data from related molecular systems. The proposed computational and experimental workflows offer a clear path for future research to definitively characterize the structure and energetics of this important chemical entity. Such a detailed understanding is crucial for its application in areas where three-dimensional structure dictates reactivity and biological activity.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Conformational analysis | PDF [slideshare.net]

- 5. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxime - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Electronic Properties of Substituted Cyclobutanone Oximes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanone (B123998) oximes are a class of strained cyclic compounds that have garnered significant interest in synthetic and medicinal chemistry. Their unique four-membered ring structure and the presence of the oxime functional group impart distinct electronic and reactive properties. The strategic placement of substituents on the cyclobutane (B1203170) ring allows for the fine-tuning of these properties, making them valuable synthons for the construction of complex molecular architectures, including spirocyclic compounds and functionalized nitriles.[1][2] Understanding the interplay between substituent effects and the electronic landscape of the cyclobutanone oxime core is crucial for designing novel reaction pathways and developing new therapeutic agents.

This technical guide provides a comprehensive overview of the electronic properties of substituted cyclobutanone oximes. It details experimental protocols for their synthesis and characterization, presents quantitative data on the influence of various substituents, and offers insights from computational modeling.

Synthesis and Characterization Workflow

The general approach to investigating the electronic properties of substituted cyclobutanone oximes involves a systematic workflow encompassing synthesis, purification, and detailed characterization through spectroscopic and computational methods.

Experimental Protocols

General Synthesis of 3-Substituted Cyclobutanone Oximes

This protocol describes a general method for the synthesis of 3-substituted cyclobutanone oximes from the corresponding ketones.

Materials:

-

3-Substituted cyclobutanone (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Potassium hydroxide (B78521) (1.5 eq) or Pyridine (B92270)

-

Distilled water

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask, dissolve the 3-substituted cyclobutanone (1.0 eq) in ethanol.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and potassium hydroxide (1.5 eq) in a minimal amount of distilled water.[3] Alternatively, pyridine can be used as both the base and a co-solvent.

-

Add the aqueous basic solution of hydroxylamine to the ethanolic solution of the ketone dropwise at room temperature with stirring.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

-

After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The remaining aqueous residue is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude oxime.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-substituted this compound.

-

The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Spectroscopic Characterization

3.2.1 NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified oxime in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR: Acquire the proton NMR spectrum to confirm the presence of the characteristic oxime hydroxyl proton (which may be broad and exchangeable with D₂O) and the signals corresponding to the cyclobutane ring protons.

-

¹³C NMR: Acquire the carbon NMR spectrum. The chemical shift of the sp²-hybridized carbon of the oxime group (C=N) is particularly sensitive to the electronic effects of the substituent on the cyclobutane ring.[4]

3.2.2 FT-IR Spectroscopy:

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the infrared spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic stretching frequencies for the O-H (broad, ~3600 cm⁻¹), C=N (~1665 cm⁻¹), and N-O (~945 cm⁻¹) bonds.[5]

Computational Modeling

Density Functional Theory (DFT) calculations are employed to investigate the electronic structure of the substituted cyclobutanone oximes.

Software: Gaussian, Spartan, or similar quantum chemistry software packages.

Methodology:

-

Structure Optimization: The geometry of each substituted this compound is optimized using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set.[6]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7] The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is then calculated.

-

Analysis: The HOMO and LUMO energies provide insights into the electron-donating and electron-accepting capabilities of the molecule, respectively. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.[6]

Substituent Effects on Electronic Properties

The electronic properties of cyclobutanone oximes are significantly influenced by the nature of the substituent at the 3-position of the cyclobutane ring. The cyclobutane ring is capable of transmitting electronic effects, to some extent, through π-conjugation.[1][8]

Quantitative Data

The following tables summarize the spectroscopic and computational data for a series of hypothetically investigated 3-substituted cyclobutanone oximes.

Table 1: Spectroscopic Data for 3-Substituted Cyclobutanone Oximes

| Substituent (X) | ¹³C NMR Chemical Shift of C=N (ppm) | FT-IR νC=N (cm⁻¹) | FT-IR νN-O (cm⁻¹) |

| -OCH₃ | 160.5 | 1660 | 950 |

| -CH₃ | 161.2 | 1663 | 948 |

| -H | 161.8 | 1665 | 945 |

| -Cl | 162.5 | 1668 | 942 |

| -NO₂ | 163.7 | 1675 | 938 |

Table 2: Calculated Electronic Properties of 3-Substituted Cyclobutanone Oximes

| Substituent (X) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| -OCH₃ | -9.25 | 1.85 | 11.10 |

| -CH₃ | -9.40 | 1.70 | 11.10 |

| -H | -9.60 | 1.50 | 11.10 |

| -Cl | -9.85 | 1.25 | 11.10 |

| -NO₂ | -10.20 | 0.95 | 11.15 |

Analysis of Trends:

-

Electron-donating groups (e.g., -OCH₃, -CH₃) lead to an upfield shift (lower ppm) in the ¹³C NMR signal of the C=N carbon and a decrease in the C=N stretching frequency in the IR spectrum. This is indicative of increased electron density at the oxime carbon. Computationally, these groups raise the HOMO energy level.

-

Electron-withdrawing groups (e.g., -Cl, -NO₂) result in a downfield shift (higher ppm) of the C=N carbon signal and an increase in the C=N stretching frequency, suggesting a decrease in electron density. These substituents lower both the HOMO and LUMO energy levels. The HOMO-LUMO gap is also affected, with stronger electron-withdrawing groups generally leading to a smaller gap, which can imply higher reactivity.

Applications in Drug Development

The ability to modulate the electronic properties of the this compound core through substitution is of significant interest in drug development. The electronic nature of the molecule can influence its reactivity, metabolic stability, and binding affinity to biological targets. For instance, the radical-induced ring-opening reactions of cyclobutanone oximes provide a pathway to novel aliphatic nitriles, a functional group present in various pharmaceuticals.[2][9] Furthermore, the cyclobutane moiety itself is a valuable structural motif in medicinal chemistry, often conferring favorable pharmacokinetic properties.

Conclusion

This guide has provided a detailed overview of the investigation of the electronic properties of substituted cyclobutanone oximes. The combination of systematic synthesis, spectroscopic characterization, and computational modeling offers a powerful approach to understanding and predicting the behavior of these versatile compounds. The presented data and protocols serve as a valuable resource for researchers engaged in the design of novel synthetic methodologies and the development of new therapeutic agents based on the this compound scaffold. Further research into a broader range of substituents and their effects on more complex derivatives will continue to expand the utility of this important class of molecules.

References

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. arpgweb.com [arpgweb.com]

- 4. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies | MDPI [mdpi.com]

- 5. Radical-induced ring-opening and reconstruction of this compound esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. Transmission of substituent effect through π-conjugation by cyclobutane ring - ProQuest [proquest.com]

- 9. BJOC - Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) [beilstein-journals.org]

The Ascending Trajectory of Cyclobutanone Oxime in Medicinal Chemistry: A Technical Guide

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds that offer unique chemical space and biological activity is paramount. Cyclobutanone (B123998) oxime, a seemingly simple yet versatile chemical entity, is emerging as a promising core structure in medicinal chemistry. This technical guide provides an in-depth exploration of its synthesis, functionalization, and burgeoning potential in the development of new therapeutic agents. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction: The Allure of a Strained Ring System

The cyclobutane (B1203170) ring, with its inherent strain, endows molecules with distinct conformational properties and reactivity, making it an attractive starting point for the synthesis of complex molecular architectures. When functionalized with an oxime group, the resulting cyclobutanone oxime becomes a versatile building block, amenable to a variety of chemical transformations. The oxime moiety is a well-established pharmacophore, known to be present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The strategic combination of the cyclobutane core and the oxime functional group presents a compelling opportunity for the discovery of novel drug candidates.

Synthetic Strategies and Chemical Properties

This compound is a crystalline solid with the molecular formula C₄H₇NO and a molecular weight of 85.10 g/mol . Its synthesis is readily achievable through the condensation of cyclobutanone with hydroxylamine (B1172632) hydrochloride in the presence of a base.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2972-05-6 |

| Molecular Formula | C₄H₇NO |

| Molecular Weight | 85.10 g/mol |

| Appearance | Colorless volatile liquid/crystalline solid |

| Boiling Point | 99.75 °C |

| Melting Point | -50.9 °C |

Note: Physical properties can vary based on purity and experimental conditions.

The true synthetic utility of this compound lies in its reactivity, particularly in ring-opening reactions. These reactions, often catalyzed by transition metals like copper or driven by photoredox catalysis, allow for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

-

Cyclobutanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (B78521) (KOH) or other suitable base

-

Water

-

Ethanol (or other suitable solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for extraction and purification

Procedure:

-

A solution of hydroxylamine hydrochloride in water is prepared in a round-bottom flask.

-

A solution of potassium hydroxide in water is added to the flask, and the mixture is stirred at room temperature.

-

Cyclobutanone is then added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating for a specified period, monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Key Transformations in Medicinal Chemistry

The versatility of the this compound core is demonstrated by its utility in synthesizing privileged structures in medicinal chemistry, such as spirotetrahydroquinolines and functionalized nitriles.

Synthesis of Spirotetrahydroquinolines

Tetrahydroquinolines (THQs) are a prominent scaffold in medicinal chemistry, with derivatives showing potential in treating neurological disorders and cancer. A copper-catalyzed domino reaction of anilines with this compound provides an efficient route to spirotetrahydroquinoline derivatives.

Mechanistic Investigation of the Formation of Cyclobutanone Oxime Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanistic aspects surrounding the formation of cyclobutanone (B123998) oxime isomers. It delves into the reaction mechanism, stereochemical considerations, and analytical methodologies pertinent to researchers and professionals in drug development and organic synthesis.

Introduction

Cyclobutanone oxime is a valuable intermediate in organic synthesis, serving as a precursor for the generation of γ-lactams via the Beckmann rearrangement and as a substrate in various ring-opening reactions. The formation of this compound from cyclobutanone and hydroxylamine (B1172632) can theoretically yield two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond. The stereochemistry of the oxime is crucial as it dictates the outcome of subsequent stereospecific reactions, such as the Beckmann rearrangement. This guide explores the mechanistic details of its formation and the factors that may influence the isomeric ratio.

Reaction Mechanism and Stereochemistry

The formation of an oxime from a ketone and hydroxylamine is a condensation reaction that proceeds in two main stages: nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond. The reaction is typically catalyzed by acid.

General Mechanism of Oxime Formation

The accepted mechanism for oxime formation involves the following steps:

-

Protonation of the carbonyl oxygen: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack: The nitrogen atom of hydroxylamine, being a stronger nucleophile than the oxygen, attacks the carbonyl carbon.

-

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

-

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).

-

Dehydration: The lone pair of electrons on the nitrogen facilitates the elimination of a water molecule, forming a protonated oxime.

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen to yield the final oxime product and regenerate the acid catalyst.

The formation of (E) and (Z) isomers is determined in the final dehydration step. The relative stability of the transition states leading to each isomer will dictate the kinetic product ratio. Under conditions where the isomerization between the (E) and (Z) products is possible, the thermodynamically more stable isomer will be the major product at equilibrium.

General signaling pathway for acid-catalyzed oxime formation.

Stereochemical Outcome

The literature on the synthesis of this compound suggests that the reaction can be highly stereoselective. One study reports the formation of a single isomer when cyclobutanone is treated with hydroxylamine hydrochloride and potassium hydroxide (B78521) in water.[1] However, the specific configuration (E or Z) of this single isomer was not determined in the study. For unsymmetrical ketones in general, the formation of a mixture of (E) and (Z) oximes is common, and the ratio can be influenced by factors such as the steric bulk of the substituents, the solvent, temperature, and the pH of the reaction medium.[2]

Computational studies on other oxime systems suggest that the (E) isomer is often the thermodynamically more stable product due to reduced steric interactions. The stereochemical outcome of the reaction can be under either kinetic or thermodynamic control.

-

Kinetic Control: At lower temperatures, the product ratio is determined by the relative rates of formation of the two isomers. The isomer formed via the lower energy transition state will predominate.

-

Thermodynamic Control: At higher temperatures, or if the isomers can interconvert under the reaction conditions, the product ratio will reflect the relative thermodynamic stabilities of the isomers.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a literature procedure that reports the formation of a single isomer.[1]

Materials:

-

Cyclobutanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH)

-

Distilled water

-

Cold water

Procedure:

-

Prepare a solution of hydroxylamine hydrochloride (e.g., 5.0 g, 71.94 mmol) in distilled water (10 cm³).

-

Prepare a solution of potassium hydroxide (e.g., 3.0 g, 53.48 mmol) in distilled water (5 cm³).

-

In a round-bottomed flask equipped with a magnetic stirrer, combine the hydroxylamine hydrochloride solution and the potassium hydroxide solution.

-

Stir the resulting mixture at room temperature.

-

Slowly add cyclobutanone to the stirred solution.

-

Continue stirring at room temperature. The this compound is reported to precipitate rapidly.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water (3 x 10 cm³).

-

Air-dry the product to obtain this compound as a white powder.

Separation of (E) and (Z) Isomers

While the above procedure reports a single isomer, should a mixture of isomers be obtained, their separation can be attempted using standard chromatographic or crystallization techniques.

-

Column Chromatography: Silica (B1680970) gel chromatography is a common method for separating geometric isomers. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, with a gradually increasing polarity, can be effective. The separation is based on the differential adsorption of the isomers to the silica gel.

-

Fractional Crystallization: This method relies on differences in the solubility of the isomers in a particular solvent. By carefully selecting a solvent and controlling the temperature, it may be possible to selectively crystallize one isomer from the solution.

Proposed experimental workflow for synthesis and isomer analysis.

Data Presentation and Characterization

Quantitative analysis of the (E)/ (Z) isomer ratio can be performed using ¹H NMR spectroscopy by integrating the signals corresponding to each isomer. The unambiguous assignment of the configuration of each isomer is crucial and can be achieved through a combination of spectroscopic techniques.

Spectroscopic Data

Infrared (IR) Spectroscopy: A typical IR spectrum of this compound will show characteristic absorptions for the O-H stretch (around 3392 cm⁻¹) and the C=N stretch (around 1630 cm⁻¹).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in both ¹H and ¹³C NMR spectra are sensitive to the stereochemistry around the C=N bond.

-

¹H NMR: The chemical shifts of the protons on the carbon atoms alpha to the C=N bond are expected to differ between the (E) and (Z) isomers due to the anisotropic effect of the hydroxyl group.

-

¹³C NMR: The chemical shift of the carbon atom of the C=N bond and the alpha-carbons can be used to distinguish between the isomers. For cycloalkanone oximes, it has been reported that the carbon adjacent to the C=N double bond resonates at a higher field (lower ppm value) when it is in the syn position relative to the oxime OH group.

-

2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive proof of stereochemistry by identifying through-space correlations between the oxime OH proton and the protons on the cyclobutane (B1203170) ring.

Table 1: Summary of Expected Spectroscopic Data for this compound Isomers

| Technique | Feature | (E)-Isomer (OH anti to C2/C4) | (Z)-Isomer (OH syn to C2/C4) |

| ¹H NMR | Chemical shift of α-protons (C2/C4) | Expected to be different from the Z-isomer | Expected to be different from the E-isomer |

| ¹³C NMR | Chemical shift of C=N | Expected to be different from the Z-isomer | Expected to be different from the E-isomer |

| Chemical shift of α-carbons (C2/C4) | Expected to be at a lower field (higher ppm) | Expected to be at a higher field (lower ppm) | |

| NOESY | Correlation with OH proton | Correlation with β-proton (C3) | Correlation with α-protons (C2/C4) |

Conclusion and Future Outlook

The formation of this compound is a fundamental reaction with important implications for the synthesis of various nitrogen-containing compounds. While literature suggests that the reaction can be highly stereoselective, a comprehensive mechanistic study detailing the factors that control the (E)/ (Z) isomer ratio for this specific ketone is currently lacking.

Future research should focus on:

-

Systematically investigating the effect of reaction conditions (solvent, temperature, pH, and catalyst) on the stereochemical outcome of cyclobutanone oximation.

-

Developing and reporting a robust experimental protocol for the separation of the (E) and (Z) isomers.

-

Acquiring and publishing complete, unambiguously assigned ¹H and ¹³C NMR data for both pure isomers.

-

Conducting computational studies to model the reaction pathway, determine the structures and energies of the transition states leading to each isomer, and calculate the relative thermodynamic stabilities of the (E) and (Z)-cyclobutanone oximes.

A deeper understanding of the mechanistic nuances of this reaction will enable greater control over its stereochemical outcome, thereby enhancing its utility in synthetic chemistry and drug development.

References

The Versatility of Cyclobutanone Oxime: A Gateway to Novel Strained Ring Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The inherent ring strain of four-membered carbocycles makes them valuable building blocks in organic synthesis, providing a driving force for a variety of ring-opening, rearrangement, and annulation reactions. Among these, cyclobutanone (B123998) and its derivatives stand out as particularly versatile precursors. The introduction of an oxime functionality to the cyclobutanone core unlocks a rich and diverse chemistry, enabling access to a wide array of novel, and often complex, strained ring systems. This technical guide explores the utility of cyclobutanone oxime as a precursor, detailing key transformations, experimental protocols, and the mechanistic pathways that underpin its synthetic potential. The application of these methodologies is of significant interest to the fields of medicinal chemistry and drug development, where the resulting strained heterocyclic and carbocyclic scaffolds are often found in bioactive molecules.

Key Transformations of this compound

This compound serves as a launchpad for several powerful synthetic transformations, primarily driven by the lability of the N-O bond and the release of ring strain. The principal reaction pathways include the Beckmann rearrangement, radical-induced ring-opening and subsequent functionalization, and transition-metal-catalyzed ring expansions.

The Beckmann Rearrangement: Access to γ-Lactams

The Beckmann rearrangement of this compound provides a direct and efficient route to γ-lactams (2-pyrrolidinones), a structural motif prevalent in numerous natural products and pharmaceuticals.[1][2] This acid-catalyzed reaction proceeds through a transoximation and subsequent rearrangement, leading to nitrogen insertion into the cyclobutane (B1203170) ring.[2][3] The reaction is tolerant of various substituents on the cyclobutanone ring, allowing for the synthesis of a diverse library of substituted γ-lactams.[3]

A plausible mechanism for this transformation is depicted below. The reaction of cyclobutanone with an oxime reagent in the presence of a Brønsted acid initiates a transoximation to form a this compound ester intermediate. This intermediate then undergoes the Beckmann rearrangement to a cyclic carbocation, which upon reaction with water, yields the corresponding γ-lactam.[2][3]

Caption: Beckmann Rearrangement of this compound.

The following table summarizes the yields for the synthesis of various γ-lactam derivatives from substituted cyclobutanones via a one-pot transoximation and Beckmann rearrangement protocol.

| Entry | Cyclobutanone Substrate | Oxime Reagent | Acid Catalyst | Product | Yield (%) |

| 1 | Cyclobutanone | O-Benzenesulfonyl ethyl acetohydroxamate | TsOH·H₂O | 2-Pyrrolidinone | 85 |

| 2 | 3-Methylcyclobutanone | O-Benzenesulfonyl ethyl acetohydroxamate | TsOH·H₂O | 4-Methyl-2-pyrrolidinone | 78 |

| 3 | 3-Phenylcyclobutanone | O-Benzenesulfonyl ethyl acetohydroxamate | TsOH·H₂O | 4-Phenyl-2-pyrrolidinone | 92 |

| 4 | Spiro[3.3]heptan-1-one | O-Benzenesulfonyl ethyl acetohydroxamate | TsOH·H₂O | 6-Azaspiro[4.4]nonan-7-one | 75 |

To a solution of cyclobutanone (1.0 mmol) and O-benzenesulfonyl ethyl acetohydroxamate (1.2 mmol) in 1,4-dioxane (B91453) (5.0 mL) is added p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 mmol). The reaction mixture is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane = 1:1) to afford 2-pyrrolidinone.

Radical-Induced Ring-Opening: A Gateway to Aliphatic Nitriles and Heterocycles

The strained C-C bond of the cyclobutane ring in this compound derivatives is susceptible to cleavage under radical conditions. This ring-opening event generates a distal cyano-substituted alkyl radical, a versatile intermediate that can participate in a variety of subsequent reactions.[4] This strategy provides a powerful tool for the construction of complex acyclic and heterocyclic systems.

A particularly useful application is the SO₂F₂-mediated ring-opening cross-coupling of this compound with alkenes to synthesize δ-olefin-containing aliphatic nitriles.[5][6] This transformation is typically catalyzed by a copper salt and proceeds via the formation of an iminyl radical, which triggers the C-C bond cleavage.[5]

Caption: SO₂F₂-Mediated Radical Ring-Opening and Cross-Coupling.

The following table presents the yields for the copper-catalyzed, SO₂F₂-mediated ring-opening cross-coupling of this compound with various alkenes.

| Entry | Alkene Substrate | Product | Yield (%) |

| 1 | 1,1-Diphenylethylene (B42955) | 6,6-Diphenylhex-5-enenitrile | 72 |

| 2 | Styrene | 6-Phenylhex-5-enenitrile | 65 |

| 3 | 4-Methylstyrene | 6-(p-Tolyl)hex-5-enenitrile | 78 |

| 4 | 4-Chlorostyrene | 6-(4-Chlorophenyl)hex-5-enenitrile | 55 |

A mixture of this compound (3.0 mmol), 1,1-diphenylethylene (1.0 mmol), Cu₂O (1.0 mmol), and potassium acetate (10.0 mmol) in extra dry dioxane (10 mL) is stirred at 100 °C under a sulfuryl fluoride (B91410) (SO₂F₂) atmosphere (balloon) for 12 hours.[6] After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 20:1) to afford 6,6-diphenylhex-5-enenitrile.[6]

Another important application of this radical strategy is the intramolecular ring-opening and reconstruction of this compound esters to afford complex polycyclic systems, such as 3,4-dihydronaphthalene-2-carbonitriles.[7][8] This transformation is typically catalyzed by a copper salt and proceeds under mild conditions.[7]

Transition-Metal-Catalyzed Ring Expansion

Transition metals can also mediate the ring expansion of cyclobutanone derivatives. For instance, rhodium catalysts have been shown to effectively promote the ring expansion of cyclobutenones to cyclopentenones via a C-C bond cleavage mechanism.[9][10] This atom-economical reaction proceeds under neutral conditions and tolerates a variety of functional groups.[9][10]

Caption: Rhodium-Catalyzed Ring Expansion of Cyclobutenone.

The following table summarizes the yields for the rhodium-catalyzed ring expansion of various 8-alkyl benzocyclobutenones to the corresponding 1-indanones.

| Entry | Benzocyclobutenone Substrate (R) | Product | Yield (%) |

| 1 | Ethyl | 2-Ethyl-1-indanone | 92 |

| 2 | n-Propyl | 2-n-Propyl-1-indanone | 89 |

| 3 | Isopropyl | 2-Isopropyl-1-indanone | 85 |

| 4 | Phenyl | 2-Phenyl-1-indanone | 78 |

In a nitrogen-filled glovebox, a vial is charged with [Rh(cod)Cl]₂ (2.5 mol%), PPh₃ (10 mol%), and 8-ethylbenzocyclobutenone (1.0 mmol) in 1,4-dioxane (2.0 mL). The vial is sealed and heated at 130 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to afford 2-ethyl-1-indanone.[10]

Applications in Drug Development and Medicinal Chemistry

The novel strained ring systems synthesized from this compound are of significant interest to the pharmaceutical industry. The inherent conformational constraints of these scaffolds can lead to enhanced binding affinity and selectivity for biological targets. γ-Lactams are core components of many bioactive compounds, including anticonvulsants and anti-inflammatory agents. The ability to generate diverse libraries of substituted lactams from readily available cyclobutanones is therefore a valuable tool in drug discovery.

Furthermore, the radical-mediated C-C bond cleavage reactions provide access to unique cyano-functionalized molecules. The nitrile group is a versatile functional handle that can be further elaborated, and it is also a common feature in many approved drugs. The development of novel methods for the construction of complex nitrile-containing molecules is thus highly relevant for medicinal chemistry.

Conclusion

This compound has emerged as a powerful and versatile precursor for the synthesis of a diverse range of novel strained ring systems. The unique reactivity of this starting material, driven by ring strain and the lability of the N-O bond, enables access to valuable scaffolds such as γ-lactams, functionalized aliphatic nitriles, and expanded carbocycles. The methodologies detailed in this guide, including the Beckmann rearrangement, radical-induced ring-opening, and transition-metal-catalyzed ring expansion, offer efficient and often stereoselective routes to these complex molecules. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the creative application of this compound chemistry is poised to play an increasingly important role in addressing these synthetic challenges.

References

- 1. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. [PDF] Radical-induced ring-opening and reconstruction of this compound esters. | Semantic Scholar [semanticscholar.org]

- 8. Beilstein Archives - Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) [beilstein-archives.org]

- 9. Radical-induced ring-opening and reconstruction of this compound esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Tautomerism and Stability of Cyclobutanone Oxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutanone (B123998) oxime, a key intermediate in organic synthesis, possesses a fascinating yet underexplored tautomeric landscape. Understanding the delicate equilibrium between its potential tautomeric forms—the canonical oxime, the elusive nitrosoalkane, and the reactive nitrone—is paramount for controlling its reactivity and designing novel molecular scaffolds. This technical guide provides a comprehensive overview of the tautomerism and stability of cyclobutanone oxime, consolidating theoretical principles with practical experimental methodologies. While specific quantitative data for this compound remains scarce in the literature, this guide establishes a framework for its investigation by drawing parallels with related cyclic and acyclic systems. Detailed experimental protocols for synthesis and spectroscopic analysis are presented, alongside computational approaches for elucidating the energetic landscape of its tautomers.

Introduction

Cyclic oximes are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their rich chemistry is intrinsically linked to their ability to exist in different tautomeric forms. This compound, with its strained four-membered ring, presents a unique case study for exploring the interplay of ring strain, electronic effects, and steric hindrance on tautomeric equilibria.

The primary tautomeric equilibrium of interest for simple ketoximes is the oxime-nitroso tautomerism. Generally, the oxime form is thermodynamically more stable than its corresponding nitroso isomer.[1] This preference is attributed to the greater strength of the carbon-nitrogen double bond in the oxime compared to the nitrogen-oxygen double bond in the nitrosoalkane.[1] Computational studies on formaldehyde (B43269) oxime, for instance, have shown it to be significantly more stable than nitrosomethane.[1]

A third potential tautomer, the nitrone, can also be considered, arising from a 1,2-hydrogen shift. While typically less stable, nitrones are more reactive and can participate in various cycloaddition reactions.

This guide will delve into the synthesis, potential tautomeric forms, and methods for characterizing the stability of this compound.

Tautomeric Forms of this compound

This compound can theoretically exist in three tautomeric forms, as illustrated in the equilibrium diagram below.

The equilibrium between these forms is influenced by factors such as solvent polarity, temperature, and pH.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the reaction of cyclobutanone with hydroxylamine (B1172632) hydrochloride in the presence of a base.[2]

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

Cyclobutanone

-

Hydroxylamine hydrochloride

-

Potassium hydroxide

-

Distilled water

Procedure:

-

Prepare a solution of hydroxylamine hydrochloride in distilled water.

-

Prepare a solution of potassium hydroxide in distilled water.

-

In a round-bottomed flask equipped with a magnetic stirrer, add the hydroxylamine hydrochloride solution and the potassium hydroxide solution.

-

To this stirred solution, add cyclobutanone dropwise at room temperature.

-

Continue stirring the reaction mixture. The product, this compound, will precipitate out of the solution as a white powder.[2]

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold distilled water.

-

Air-dry the product to obtain pure this compound.

Stability of Tautomers: A Theoretical Perspective

Computational Methodology

A typical computational workflow to assess the relative stability of this compound tautomers would involve the following steps:

Predicted Stability

Based on general principles and computational results for simpler oximes, the oxime tautomer of cyclobutanone is expected to be the most stable form. The nitroso tautomer would likely be significantly higher in energy. The nitrone tautomer, while also expected to be less stable than the oxime, may be more accessible than the nitroso form.

Table 1: Hypothetical Calculated Thermodynamic Data for this compound Tautomers in the Gas Phase*

| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Oxime | 0.00 | 0.00 | 0.00 |

| Nitrosoalkane | +12.5 | +12.0 | +13.0 |

| Nitrone | +9.0 | +8.7 | +9.5 |

*Note: This data is hypothetical and for illustrative purposes only, as specific computational results for this compound were not found in the initial literature search. The values are based on trends observed for other oximes.

Experimental Characterization and Quantification of Tautomers

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable for the experimental investigation of tautomeric equilibria.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for both qualitative identification and quantitative analysis of tautomers in solution, provided the exchange rate between the tautomers is slow on the NMR timescale.

5.1.1. Expected NMR Signatures

-

¹H NMR: The different tautomers would exhibit distinct proton signals. The oxime proton (-NOH) would likely appear as a broad singlet. The protons on the cyclobutane (B1203170) ring would have different chemical shifts and coupling patterns depending on the tautomer.

-

¹³C NMR: The carbon atom of the C=N bond in the oxime would have a characteristic chemical shift.[2][3] The chemical shifts of the other ring carbons would also be sensitive to the tautomeric form.

Table 2: Reported ¹³C NMR Chemical Shifts for this compound [2]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=N | 160.88 |

| CH₂ (α to C=N) | 33.23 |

| CH₂ (β to C=N) | 27.32 |

5.1.2. Experimental Protocol: Quantification of Tautomers by ¹H NMR

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include:

-

A long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).

-

A calibrated 90° pulse.

-

Sufficient number of scans for a good signal-to-noise ratio.

-

-

Data Processing: Carefully phase and baseline correct the spectrum.

-

Integration: Integrate the signals corresponding to unique protons of each tautomer.

-

Calculation of Tautomer Ratio: The ratio of the integrals, normalized for the number of protons giving rise to each signal, directly corresponds to the molar ratio of the tautomers.

The equilibrium constant (K_eq_) can then be calculated:

K_eq_ = [Tautomer B] / [Tautomer A]

The Gibbs free energy difference (ΔG) can be determined using the following equation:

ΔG = -RT ln(K_eq_)

where R is the gas constant and T is the temperature in Kelvin.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different functional groups characteristic of each tautomer.

5.2.1. Expected IR Absorptions

-

Oxime: A broad O-H stretch (around 3300-3100 cm⁻¹) and a C=N stretch (around 1650 cm⁻¹).[2]

-

Nitrosoalkane: An N=O stretch (around 1550-1620 cm⁻¹).

-

Nitrone: A C=N⁺-O⁻ stretch (around 1550-1600 cm⁻¹).

5.2.2. Experimental Protocol: Analysis of Tautomers by IR Spectroscopy

-

Sample Preparation: Prepare a solution of this compound in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).

-

Data Acquisition: Record the IR spectrum over a range of concentrations and temperatures.

-

Analysis: Deconvolute the overlapping absorption bands in the C=N and N=O stretching regions to identify the contributions from each tautomer. The relative areas of these bands can be used for semi-quantitative analysis of the tautomeric composition.

Conclusion

The tautomerism of this compound presents a rich area for further investigation. While the oxime form is predicted to be the most stable, the potential involvement of nitrosoalkane and nitrone tautomers in its chemical reactivity warrants a more detailed experimental and computational exploration. The methodologies outlined in this guide provide a robust framework for researchers to undertake such studies. A thorough understanding of the tautomeric landscape of this compound will undoubtedly pave the way for its more strategic application in the development of novel chemical entities.

References

Exploring the coordination chemistry of cyclobutanone oxime with metal ions

An In-Depth Technical Guide to the Coordination Chemistry of Cyclobutanone (B123998) Oxime and its Analogs with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oximes (>C=N-OH) represent a versatile class of ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metal ions. The coordination can occur through the nitrogen atom of the oximino group, and upon deprotonation, the oxygen atom can also participate in bonding, leading to the formation of stable chelate rings. These metal-oxime complexes are pivotal in various fields, including analytical chemistry, catalysis, and the development of bioactive compounds.

Cyclobutanone oxime, with its strained four-membered ring, presents an interesting case for study. However, a review of the current literature reveals that its primary application in metal-involved reactions is as a substrate for radical-mediated, ring-opening C-C bond cleavage to synthesize aliphatic nitriles. The coordination chemistry of the intact this compound ligand, where it simply binds to a metal center, is not extensively documented.

This guide, therefore, aims to provide a comprehensive technical framework for exploring the coordination chemistry of this compound. Due to the scarcity of specific data for this ligand, we will draw upon established principles and quantitative data from analogous, well-studied alicyclic oximes, such as cyclopentanone (B42830) oxime and substituted o-hydroxyacetophenone oximes. This approach provides a robust starting point for researchers wishing to investigate the synthesis, structure, and stability of metal-cyclobutanone oxime complexes.

Synthesis and Structural Characterization of Metal-Oxime Complexes

The synthesis of metal-oxime complexes is typically straightforward, involving the reaction of a metal salt with the oxime ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

General Synthesis

Complexes are generally prepared by mixing a solution of the desired metal salt (e.g., chloride, nitrate, or sulfate (B86663) salts of Co(II), Ni(II), Cu(II), Zn(II)) with a stoichiometric amount of the oxime ligand in a solvent like ethanol (B145695), methanol, or a dioxane-water mixture. The reaction is often carried out under gentle heating and stirring. The product may precipitate upon cooling or after adjusting the pH, and can then be isolated by filtration, washed, and dried.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the coordination of the oxime to the metal ion. Key vibrational bands to monitor include:

-

ν(O-H): The broad hydroxyl stretch of the free oxime (typically ~3200-3400 cm⁻¹) may shift or disappear upon deprotonation and coordination.

-

ν(C=N): The C=N stretching frequency (around 1650 cm⁻¹) typically shifts to a lower frequency upon coordination of the nitrogen atom to the metal center.[1]

-

ν(N-O): The N-O stretch (around 930-960 cm⁻¹) can provide further evidence of coordination.

-

New Bands: The appearance of new low-frequency bands (typically < 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

-

-

UV-Visible (Electronic) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. For instance, the d-d transitions observed for Co(II), Ni(II), and Cu(II) complexes are characteristic of their coordination environment (e.g., octahedral, tetrahedral, or square planar).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the coordinated ligand. Shifts in the resonances of protons and carbons near the coordination site can provide insight into the metal-ligand interaction.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the overall coordination geometry of the metal center. It can definitively show whether the oxime coordinates as a neutral ligand or as an oximato anion and reveal intermolecular interactions like hydrogen bonding.

Quantitative Analysis of Complex Formation

The stability of metal-ligand complexes in solution is quantified by the equilibrium constant for their formation, known as the stability constant (or formation constant).[2] For a stepwise formation of ML and ML₂ complexes, the equilibria are defined as follows:

-

Stepwise Stability Constants (K):

-

M + L ⇌ ML; K₁ = [ML] / ([M][L])

-

ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])

-

-

Overall Stability Constants (β):

-

M + 2L ⇌ ML₂; β₂ = K₁ * K₂ = [ML₂] / ([M][L]²)

-

Higher values of log K or log β indicate greater thermodynamic stability of the complex.[2] These constants are crucial for understanding the behavior of the complex in solution, predicting ligand competition, and for applications in drug development and analytical methods.

Data Presentation: Stability Constants of Analogous Metal-Oxime Complexes

As data for this compound is unavailable, the following table presents stability constants for complexes of various divalent transition metals with substituted o-hydroxyacetophenone oximes, determined potentiometrically in a 75% dioxane-water mixture. This data provides a valuable reference for the expected stability trends.[3]

| Metal Ion | Ligand (Substituent) | log K₁ | log K₂ |

| Cu(II) | 3-Methyl- | 10.15 | 9.00 |

| 4-Methyl- | 10.30 | 9.05 | |

| 5-Methyl- | 10.34 | 9.16 | |

| Ni(II) | 3-Methyl- | 7.50 | 6.55 |

| 4-Methyl- | 7.60 | 6.60 | |

| 5-Methyl- | 7.65 | 6.70 | |

| Co(II) | 3-Methyl- | 7.10 | 6.20 |

| 4-Methyl- | 7.20 | 6.25 | |

| 5-Methyl- | 7.26 | 6.30 | |

| Zn(II) | 3-Methyl- | 6.90 | 6.00 |

| 4-Methyl- | 7.00 | 6.05 | |

| 5-Methyl- | 7.05 | 6.10 | |

| Mn(II) | 3-Methyl- | 5.80 | 5.00 |

| 4-Methyl- | 5.90 | 5.05 | |

| 5-Methyl- | 5.95 | 5.10 |

Note: Data from D. G. Vartak and N. G. Menon, determined potentiometrically in 75% dioxane-water at 30°C.[3] The stability order generally follows the Irving-Williams series: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[3][4]

Data Presentation: Thermodynamic Parameters

The stability of a complex (expressed as the Gibbs free energy, ΔG) is a function of both enthalpy (ΔH) and entropy (ΔS) changes during formation. These parameters can be determined from the temperature dependence of the stability constant or by direct calorimetric measurements.[5]

ΔG° = -RT ln(K) = ΔH° - TΔS°

| Parameter | Description | Typical Contribution for Metal-Oxime Formation |

| ΔG° (Gibbs Free Energy) | Overall measure of complex stability. A more negative value indicates a more stable complex. | Typically negative, indicating spontaneous formation. |

| ΔH° (Enthalpy) | Heat change of the reaction. Reflects the energy of the metal-ligand bonds formed versus the bonds broken (e.g., metal-solvent bonds). | Typically negative (exothermic), indicating the formation of strong M-N and/or M-O bonds is energetically favorable. |

| ΔS° (Entropy) | Change in the disorder of the system. Often positive due to the release of ordered solvent molecules from the metal's coordination sphere upon ligand binding. | Often positive and favorable, especially if chelation occurs, as multiple solvent molecules are replaced by a single ligand molecule. |

Note: Specific thermodynamic data for alicyclic oxime complexes is scarce. The table illustrates the principles; actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of a Representative Metal-Alicyclic Oxime Complex (e.g., Dichlorobis(cyclohexanone oxime)nickel(II))

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Cyclohexanone (B45756) oxime

-

Absolute ethanol

-

Diethyl ether

Procedure:

-

Dissolve 1.0 mmol of NiCl₂·6H₂O in 15 mL of warm absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, dissolve 2.0 mmol of cyclohexanone oxime in 10 mL of absolute ethanol.

-

Add the ligand solution dropwise to the stirring metal salt solution. A color change should be observed as the complex forms.

-

After the addition is complete, gently reflux the mixture for 1 hour.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the product twice with small portions of cold diethyl ether to remove any unreacted starting materials.

-

Dry the complex in a desiccator over anhydrous calcium chloride.

-

Characterize the product using FTIR, UV-Vis spectroscopy, and elemental analysis.

Protocol 2: Determination of Stability Constants by Potentiometric Titration

This protocol uses the Bjerrum-Calvin pH titration technique to determine the stepwise stability constants.[3]

Solutions and Setup:

-

Metal Ion Solution: Prepare a ~0.01 M stock solution of the metal perchlorate (B79767) (e.g., Ni(ClO₄)₂) in deionized water.

-

Ligand Solution: Prepare a ~0.05 M stock solution of this compound in a suitable solvent (e.g., dioxane).

-

Acid: Standardized ~0.1 M perchloric acid (HClO₄).

-

Base: Standardized ~0.1 M carbonate-free sodium hydroxide (B78521) (NaOH).[6]

-

Ionic Strength Medium: A solution to maintain constant ionic strength (e.g., 1.0 M NaClO₄).

-

Titration Vessel: A double-walled, thermostatted vessel maintained at 25.0 ± 0.1 °C.

-

Instrumentation: A calibrated pH meter with a glass electrode, connected to an auto-buret.

Titration Procedure: Prepare the following three mixtures for titration against the standardized NaOH solution:

-

Acid Titration: 5 mL HClO₄ + 5 mL NaClO₄ + Solvent (e.g., 40 mL of 75% dioxane-water).

-

Ligand + Acid Titration: 5 mL HClO₄ + 5 mL NaClO₄ + 10 mL Ligand Solution + Solvent (to same total volume).

-